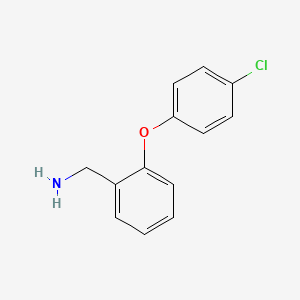
(2-(4-chlorophenoxy)phenyl)MethanaMine
Übersicht
Beschreibung
The compound "(2-(4-chlorophenoxy)phenyl)MethanaMine" is a part of a novel series of 1-(2-phenoxyphenyl)methanamines, which have been studied for their selective dual serotonin and noradrenaline reuptake pharmacology. These compounds have shown potential in possessing good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability .
Synthesis Analysis
A facile synthesis method for compounds related to "(2-(4-chlorophenoxy)phenyl)MethanaMine" has been developed, as seen in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This synthesis involves coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, yielding good results and characterized by spectral analyses . Additionally, the synthesis of novel (phenylalkyl)amines for investigating structure-activity relationships has been reported, which includes the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, providing insights into the structural requirements for controlling functional activity .
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-(4-chlorophenoxy)phenyl)MethanaMine" has been determined using X-ray diffractometry. For instance, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine features intramolecular hydrogen bonds, which are significant in stabilizing the molecular conformation . Similarly, the molecular structure and spectroscopic data of another related compound have been obtained from DFT calculations, providing detailed information on molecular parameters such as bond lengths and angles .
Chemical Reactions Analysis
The chemical reactions involving "(2-(4-chlorophenoxy)phenyl)MethanaMine" and its analogs have not been explicitly detailed in the provided papers. However, the synthesis processes mentioned in the papers suggest that these compounds can undergo various reactions, such as coupling reactions, to form more complex structures . The docking studies carried out on these synthesized compounds also imply that they can interact with biological targets, indicating potential reactivity in a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(2-(4-chlorophenoxy)phenyl)MethanaMine" related compounds have been characterized by spectroscopic methods and X-ray diffraction. For example, [2-(4-Chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone was synthesized and characterized, revealing intermolecular hydrogen bonds and discrepancies between the bond lengths of the ketone and ester groups . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Docking Studies
A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which involved coupling (2-(4-chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The synthesized product was characterized through spectral analyses and docking studies were carried out (Bommeraa, Merugu, & Eppakayala, 2019).
Catalyst in Transfer Hydrogenation Reactions
Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, starting from commercially available glycine. This compound was used to create N-heterocyclic ruthenium(II) complexes, which were examined as catalysts in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Formation of Iminophosphoranes
Ramazani, Rezaei, and Ahmadi (2012) reported a novel four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. This reaction efficiently yields N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without needing any catalysts or activation (Ramazani, Rezaei, & Ahmadi, 2012).
Antimicrobial Activity Evaluation
Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated them for antibacterial and antifungal activities, showing variable degrees of effectiveness (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).
Synthesis and Characterization of Metal Complexes
Chiririwa et al. (2013) synthesized and characterized palladium(II) and platinum(II) metal complexes using ligands derived from (2-(4-chlorophenoxy)phenyl)methanamine. These complexes were further tested as catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa, Ntuli, Muzenda, & Muller, 2013).
Eigenschaften
IUPAC Name |
[2-(4-chlorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVDWCOADTYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601341 | |
| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-chlorophenoxy)phenyl)MethanaMine | |
CAS RN |
792158-57-7 | |
| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

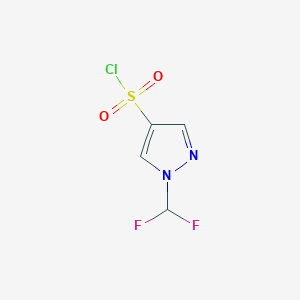
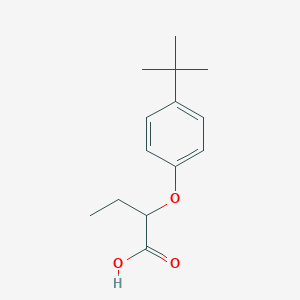


![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)
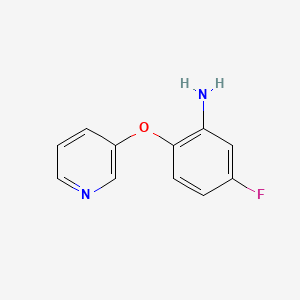


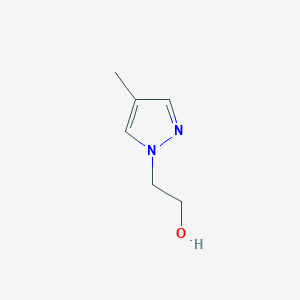

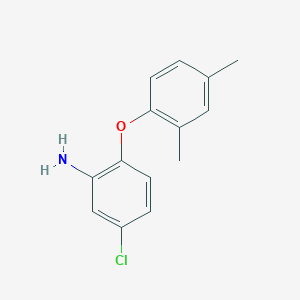
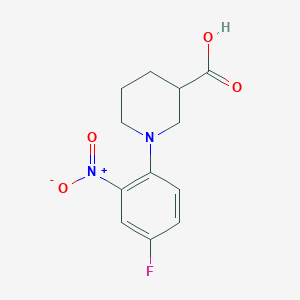

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)